1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Lipophilicity Physicochemical profiling Drug-likeness

1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1802987-52-5; molecular formula C₉H₁₇N₃O; MW 183.26 g/mol) is a pyrazole-based amino-tertiary-alcohol building block bearing a 4-amino-3,5-dimethylpyrazole core and a 2-methylpropan-2-ol N1-substituent. The 4-amino-3,5-dimethylpyrazole motif is a validated kinase hinge-binding scaffold that engages the ATP-binding pocket via bidentate hydrogen bonding.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B8059471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC(C)(C)O)C)N
InChIInChI=1S/C9H17N3O/c1-6-8(10)7(2)12(11-6)5-9(3,4)13/h13H,5,10H2,1-4H3
InChIKeyURTPMRGXMWWTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol – Compound Identity, Class Profile, and Procurement Baseline


1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1802987-52-5; molecular formula C₉H₁₇N₃O; MW 183.26 g/mol) is a pyrazole-based amino-tertiary-alcohol building block bearing a 4-amino-3,5-dimethylpyrazole core and a 2-methylpropan-2-ol N1-substituent . The 4-amino-3,5-dimethylpyrazole motif is a validated kinase hinge-binding scaffold that engages the ATP-binding pocket via bidentate hydrogen bonding . The tertiary alcohol side chain distinguishes this compound from primary- and secondary-alcohol analogs in the same series—alcohol oxidation state directly influences hydrogen-bond donor/acceptor geometry, metabolic susceptibility, and lipophilicity—making this specific substitution pattern a critical decision point in fragment-based library design, PROTAC linker optimization, and kinase inhibitor scaffold decoration [1].

Why Generic Substitution Fails: Structural Determinants That Differentiate 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol from Primary- and Secondary-Alcohol Pyrazole Analogs


Substituting 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol with a primary-alcohol analog (e.g., 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol, CAS 5920-56-9) or a secondary-alcohol analog (e.g., 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, CAS 1495246-25-7) is not a functionally neutral decision. The tertiary alcohol in the target compound eliminates the metabolic liability of alcohol dehydrogenase (ADH)-mediated oxidation that primary and secondary alcohols are subject to, while also altering hydrogen-bond geometry . Calculated logP values differ substantially across the series (target compound logP ≈ −0.05; primary-alcohol analogs logP ≈ 0.07–0.71), producing measurable shifts in aqueous solubility and membrane permeability that directly affect downstream assay compatibility, pharmacokinetic profiling, and fragment-linking geometry . The following quantitative comparisons specify exactly where these structural differences translate into selection-relevant parameters.

Quantitative Evidence Guide: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol Versus Closest Pyrazole-Alcohol Analogs


LogP Differential: Tertiary Alcohol Confers 0.5–0.76 log Unit Lower Lipophilicity Than Primary- and Secondary-Alcohol Analogs

The target compound exhibits a calculated logP (clogP) of −0.05, which is 0.12–0.76 log units lower than the closest in-class analogs bearing primary or secondary alcohols. Specifically, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol (CAS 5920-56-9, primary alcohol) has a vendor-reported logP of 0.07444, a difference of +0.12 . 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (CAS 1248185-55-8, primary alcohol) reports logP 0.46454, a difference of +0.51 . The regioisomer 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS 1602502-77-1, primary alcohol, identical MW 183.25) reports logP 0.71054, a difference of +0.76 . The secondary-alcohol analog 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (CAS 1495246-25-7) reports logP 0.46294, a difference of +0.51 . Lower logP translates to higher aqueous solubility and reduced non-specific protein binding, parameters that directly affect assay interference potential and oral absorption predictions in lead optimization workflows [1].

Lipophilicity Physicochemical profiling Drug-likeness

Metabolic Oxidation Resistance: Tertiary Alcohol Eliminates Alcohol Dehydrogenase Substrate Liability Present in Primary- and Secondary-Alcohol Analogs

Primary and secondary alcohols are well-established substrates for hepatic alcohol dehydrogenase (ADH), which catalyzes their oxidation to aldehydes and ketones respectively—a major first-pass metabolic clearance pathway. Tertiary alcohols lack the α-hydrogen required for ADH-catalyzed oxidation and are therefore intrinsically resistant to this metabolic route [1][2]. The target compound's tertiary 2-methylpropan-2-ol side chain thus eliminates a clearance mechanism that all primary-alcohol analogs (e.g., ethanol, propan-1-ol, and 2-methylpropan-1-ol side-chain variants) and the secondary-alcohol analog (propan-2-ol side chain) are susceptible to. While direct comparative metabolic stability data (e.g., microsomal t½ or intrinsic clearance) for this specific series have not been published, 4-methylpyrazole—a known ADH inhibitor—has been shown to reduce alcohol elimination rates by 55–90% in vivo, confirming that ADH-mediated oxidation constitutes a substantial metabolic pathway for primary and secondary alcohols [3]. By structural analogy, the target compound's tertiary alcohol eliminates this pathway, conferring a predictable metabolic stability advantage for applications where hepatic clearance is a critical parameter.

Metabolic stability ADH resistance Lead optimization

Purity and Procurement Grade: 97–98% Assay with Multi-Gram Availability Supports Fragment-to-Lead Scale-Up Without Revalidation

Multiple vendors supply the target compound at 97–98% purity (AChemBlock: 97% ; Leyan: 98% ; AKSci: 97% ) with packaging from 100 mg to 25 g. In contrast, the secondary-alcohol analog 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (CAS 1495246-25-7) is listed at 95% purity by the same supplier (Leyan) , and the primary-alcohol analog 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol (free base) is typically offered at 95% purity . The 2–3 percentage-point purity advantage, combined with broader multi-gram stocking, reduces the need for re-purification and re-characterization during scale-up from exploratory chemistry (≤100 mg) to preclinical candidate synthesis (≥5 g).

Purity specification Procurement Scale-up

Rotatable Bond Count of Zero: Reduced Conformational Entropy Penalty for Target Binding Relative to Flexible-Linker Analogs

The target compound has zero rotatable bonds between the pyrazole ring and the tertiary alcohol group—the hydroxyl is directly attached to the quaternary carbon of the N1-2-methylpropan-2-ol substituent [1]. In contrast, all other in-class alcohol analogs contain 2–3 rotatable bonds in their side chains (e.g., ethanol linker: 2 rotatable bonds; propan-1-ol linker: 3 rotatable bonds; 2-methylpropan-1-ol linker: 3 rotatable bonds) . Reducing the number of rotatable bonds by 2–3 is estimated to decrease the conformational entropy penalty upon binding by approximately 0.7–1.0 kcal/mol per bond (based on the well-established approximation of ~0.3–0.4 kcal/mol per frozen rotor), which can translate to a 3- to 5-fold improvement in binding affinity [2]. For fragment-based screening where ligand efficiency is the primary selection criterion, this entropic advantage directly enhances hit-to-lead potential.

Conformational restriction Entropy Fragment-based drug design

4-Amino-3,5-Dimethylpyrazole Hinge-Binding Motif: Class-Validated Kinase Bidentate Hydrogen Bond Donor/Acceptor Geometry

The 4-amino-3,5-dimethylpyrazole core has been structurally validated as a kinase hinge-binding motif that engages the backbone carbonyl and NH of the hinge region through bidentate hydrogen bonding, as demonstrated by X-ray co-crystallography of aminopyrazole-based PAK1 inhibitors [1]. This binding mode is conserved across multiple kinases and is analogous to the hinge-binding geometry of the clinical compounds AT9283 and AT7519, both of which incorporate pyrazole hinge binders [2]. PDE4B inhibition by 3,5-dimethylpyrazole derivatives further confirms target engagement: the lead compound from the series achieved an IC₅₀ of 1.7 μM against PDE4B with in vivo activity demonstrated in asthma/COPD and sepsis models [3]. While the target compound itself has not been profiled in a kinase panel, the conserved 4-amino-3,5-dimethylpyrazole core is the pharmacophoric element responsible for hinge recognition, and the N1 substitution pattern modulates selectivity and pharmacokinetics without disrupting this core interaction.

Kinase hinge binding Bidentate H-bond Scaffold validation

Hydrogen-Bond Donor/Acceptor Profile: Tertiary Alcohol Retains Full H-Bond Capacity While Eliminating Metabolic Oxidation Liability

All alcohol variants in the series share an identical hydrogen-bond donor (HBD = 2) and acceptor (HBA = 3–4) count . However, the tertiary alcohol in the target compound retains the hydroxyl hydrogen-bond donor capacity for target engagement while being metabolically inert toward oxidation—a dual advantage not achievable with primary or secondary alcohols, which must trade off H-bond functionality against metabolic liability. Additionally, the quaternary carbon bearing the hydroxyl group creates a sterically constrained H-bond geometry that is distinct from the conformationally flexible H-bond presentation of primary alcohol analogs, potentially leading to different H-bond networks in co-crystal structures [1]. This property is particularly relevant for PROTAC design, where the tertiary alcohol can serve as a solvent-exposed attachment point for E3 ligase ligand conjugation without introducing metabolic hot spots [2].

Hydrogen bonding Drug-receptor interaction Crystal engineering

Optimal Application Scenarios for 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol in Scientific Research and Industrial Procurement


Fragment-Based Kinase Inhibitor Screening Libraries Requiring Pre-Validated Hinge-Binding Scaffolds

The 4-amino-3,5-dimethylpyrazole core is structurally validated as a bidentate kinase hinge binder, with X-ray co-crystallography confirming conserved H-bond interactions across multiple kinase families [1]. Including this compound in fragment screening libraries provides a pre-characterized pharmacophore that engages the ATP-binding site hinge, while the tertiary alcohol side chain contributes favorable solubility (clogP −0.05) and zero rotatable bonds—properties that maximize ligand efficiency in fragment hit identification. Researchers building targeted kinase fragment sets should select this tertiary-alcohol variant over primary- or secondary-alcohol analogs due to its superior conformational pre-organization and metabolic stability profile.

PROTAC Degrader Design: Metabolically Stable Warhead-to-Linker Attachment Point

The tertiary alcohol group provides a solvent-exposed hydroxyl handle for E3 ligase ligand conjugation without introducing the ADH-mediated oxidative clearance pathway that primary- and secondary-alcohol analogs would bring [2][3]. In PROTAC ternary complex formation, the linker attachment point must remain intact throughout the pharmacokinetic lifetime of the degrader; the tertiary alcohol's metabolic inertness directly addresses this requirement. The compound's lower logP (−0.05) relative to more lipophilic analogs (logP 0.07–0.71) also favors aqueous solubility of the final PROTAC construct, which is critical for achieving the sub-micromolar cellular DC₅₀ values expected of degrader candidates.

Lead Optimization of PDE4 and Related Phosphodiesterase Inhibitors for Inflammatory Disease

3,5-Dimethylpyrazole derivatives have demonstrated PDE4B inhibitory activity (IC₅₀ = 1.7 μM for the best-in-series compound) with in vivo efficacy in asthma/COPD and sepsis models [4]. The target compound's 4-amino-3,5-dimethylpyrazole core retains the pharmacophore responsible for PDE4 engagement, while the tertiary alcohol N1-substituent can be elaborated to optimize selectivity, potency, and pharmacokinetics. The zero-rotatable-bond, low-logP profile of the core scaffold provides an attractive starting point for structure-based optimization of PDE4 selectivity over other PDE isoforms. Procurement of the 97–98% purity material in multi-gram quantities directly supports the transition from initial SAR exploration to in vivo proof-of-concept studies.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design Utilizing Bidentate Pyrazole-Amine Metal-Binding Geometry

The 4-amino-3,5-dimethylpyrazole moiety can coordinate metal ions through its pyrazole N2 and exocyclic amine nitrogen atoms, forming stable chelate complexes relevant to MOF synthesis and catalytic applications [1][5]. The tertiary alcohol side chain introduces a hydrogen-bond-capable pendant group that can participate in framework pore functionalization without competing for metal coordination sites—a geometric advantage over primary-alcohol analogs that may adopt competing binding modes. The compound's commercial availability at 97–98% purity with gram-scale quantities makes it practical for systematic MOF screening studies where ligand purity directly impacts framework reproducibility and surface area measurements.

Quote Request

Request a Quote for 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.